molecular formula C26H26N4O B6106528 N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide

N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide

Cat. No. B6106528
M. Wt: 410.5 g/mol
InChI Key: RPUNAHOLAVCGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a role in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential use in imaging and treating neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide binds to TSPO, which is upregulated in activated microglia and astrocytes in the brain. TSPO expression is associated with the activation of the immune response and the production of proinflammatory cytokines. By binding to TSPO, this compound can be used to visualize and quantify the degree of neuroinflammation in the brain.
Biochemical and physiological effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain. In particular, it can reduce the production of reactive oxygen species and proinflammatory cytokines, as well as promote the survival of neurons and oligodendrocytes. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide in lab experiments is its high specificity and sensitivity for TSPO. This allows for accurate imaging and quantification of neuroinflammation in the brain. However, this compound has a relatively short half-life and requires specialized equipment for PET imaging. In addition, its use in clinical settings is limited by the need for radioactive isotopes and the potential for radiation exposure.

Future Directions

There are several potential future directions for research on N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide and TSPO. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and reduced radiation exposure. Another area of interest is the use of TSPO imaging as a biomarker for disease progression and treatment response in neurodegenerative diseases. Additionally, the role of TSPO in other physiological and pathological processes, such as cancer and cardiovascular disease, is an area of active investigation.

Synthesis Methods

N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide can be synthesized by reacting 4-amino-1-phthalazinone with 3-methylbenzylamine, followed by N,N-diethylation and benzoylation. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide has been widely used in preclinical and clinical studies to investigate the role of TSPO in neuroinflammation and neurodegeneration. In particular, it has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in the brain. PET imaging with this compound has shown promising results in detecting neuroinflammation in various neurological disorders, including multiple sclerosis, stroke, and traumatic brain injury.

properties

IUPAC Name

N,N-diethyl-4-[4-(3-methylanilino)phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c1-4-30(5-2)26(31)20-15-13-19(14-16-20)24-22-11-6-7-12-23(22)25(29-28-24)27-21-10-8-9-18(3)17-21/h6-17H,4-5H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUNAHOLAVCGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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